An In-depth Technical Guide to Azido-PEG8-THP and its Congeners: Properties and Applications in Bioconjugation
An In-depth Technical Guide to Azido-PEG8-THP and its Congeners: Properties and Applications in Bioconjugation
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Azido-PEG8 linkers for researchers, scientists, and drug development professionals. While "Azido-PEG8-THP" suggests a specific molecule where THP (tetrahydropyranyl) acts as a protecting group for a terminal hydroxyl, this guide will cover the broader and more commonly utilized family of Azido-PEG8 derivatives. The inclusion of a THP protecting group is a common strategy in multi-step syntheses to temporarily block a reactive hydroxyl group.
Core Chemical Properties
Azido-PEG8 derivatives are heterobifunctional linkers that play a crucial role in modern bioconjugation and drug delivery systems, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] The core structure consists of an eight-unit polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, flanked by an azide (B81097) group and another functional moiety.[2] The azide group is a key handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[3]
The general structure of these linkers enhances aqueous solubility of the conjugated molecules and provides a flexible spacer arm to mitigate steric hindrance between the conjugated entities.[4] The terminal functional group dictates the conjugation strategy and the target biomolecule.
Quantitative Data Summary
The following tables summarize the key quantitative data for various common Azido-PEG8 derivatives.
Table 1: General Properties of Azido-PEG8 Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| Azido-PEG8-Acid | C19H37N3O10 | 467.5 | >95% | -20°C |
| Azido-PEG8-NHS ester | C23H40N4O12 | 564.6 | >95% | -20°C |
| Azido-PEG8-Amine | C18H38N4O8 | 438.5 | >98% | -20°C |
| Azido-PEG8-Alcohol | C18H37N3O9 | 439.5 | >95% | -20°C |
| Azido-PEG8-THP protected alcohol | C23H45N3O10 | 523.6 | >95% | -20°C |
Table 2: Solubility of Azido-PEG8 Derivatives
| Compound Name | Water | DMSO | DMF | DCM |
| Azido-PEG8-Acid | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-NHS ester | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-Amine | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-Alcohol | Soluble | Soluble | Soluble | Soluble |
| Azido-PEG8-THP protected alcohol | Sparingly Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
The utility of Azido-PEG8 linkers stems from the ability to perform highly specific conjugation reactions. Below are detailed protocols for the most common reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between an Azido-PEG8 derivative and a terminal alkyne-containing molecule.[5]
Materials:
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Azido-PEG8 derivative
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Alkyne-functionalized molecule
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Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the Azido-PEG8 derivative and the alkyne-functionalized molecule in a suitable solvent mixture (e.g., 1:1 DMSO:water).
-
In a separate vial, prepare a stock solution of CuSO₄ in water.
-
In another vial, prepare a stock solution of sodium ascorbate in water. This solution should be made fresh.
-
To the reaction mixture of the azide and alkyne, add the CuSO₄ solution to a final concentration of 50-100 µM. If using a ligand like TBTA, pre-mix it with the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by chromatography or precipitation.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free "click" reaction is ideal for biological applications where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Materials:
-
Azido-PEG8 derivative
-
DBCO- or BCN-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the Azido-PEG8 derivative in the reaction buffer.
-
Dissolve the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the solution of the Azido-PEG8 derivative. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of biomolecules.
-
A 2- to 5-fold molar excess of the azide or strained alkyne is typically used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as SDS-PAGE for proteins or HPLC for small molecules.
-
The final conjugate can be purified using size-exclusion chromatography or dialysis to remove unreacted starting materials.
Protocol 3: NHS Ester-Amine Coupling
This protocol is for conjugating an Azido-PEG8-NHS ester to a primary amine-containing molecule, such as a protein or an amino-modified oligonucleotide.
Materials:
-
Azido-PEG8-NHS ester
-
Amine-containing molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Dissolve the amine-containing molecule in the amine-free buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, dissolve the Azido-PEG8-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the Azido-PEG8-NHS ester stock solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate by dialysis, size-exclusion chromatography, or other appropriate methods to remove unreacted linker and byproducts.
Protocol 4: Carboxylic Acid-Amine Coupling using EDC/HATU
This protocol describes the conjugation of an Azido-PEG8-acid to a primary amine-containing molecule using carbodiimide (B86325) chemistry.
Materials:
-
Azido-PEG8-acid
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMF
Procedure:
-
Dissolve the Azido-PEG8-acid in the activation buffer.
-
Add EDC (1.2 equivalents) and NHS (1.5 equivalents) or HATU (1.2 equivalents) to the solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated Azido-PEG8-acid solution to the amine-containing molecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using appropriate chromatographic techniques or dialysis.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships involving Azido-PEG8 linkers.
Caption: Workflow for THP protection and deprotection of a hydroxyl-terminated Azido-PEG8 linker.
Caption: Comparison of CuAAC and SPAAC click chemistry pathways for Azido-PEG8 linkers.
Caption: A generalized workflow for the synthesis of a PROTAC using an Azido-PEG8 linker.
